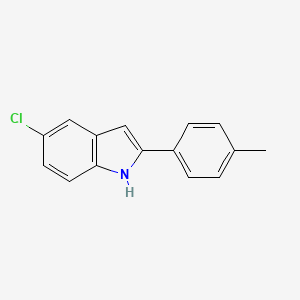

5-Chloro-2-(p-tolyl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives as Privileged Structures in Chemical Biology

The concept of a "privileged structure" highlights molecular frameworks that can serve as ligands for a variety of biological receptors. nih.gov The indole scaffold is a prime example of such a structure, found in a vast number of natural products and synthetic compounds with significant biological activities. ijpsr.infonih.govbohrium.com Its prevalence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin underscores its fundamental role in biological processes. nih.govpcbiochemres.commdpi.com

The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, contribute to its promiscuous binding capabilities. nih.gov This versatility has enabled the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, antimigraine drugs such as sumatriptan, and anticancer agents like vinblastine. nih.govmdpi.comresearchgate.net The ability to readily modify the indole core at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for medicinal chemists. sci-hub.sejchr.org

Overview of Substituted Indoles as Versatile Building Blocks in Organic Synthesis

The rich chemistry of the indole nucleus makes it a valuable and versatile building block in organic synthesis. rsc.orgopenmedicinalchemistryjournal.com The electron-rich nature of the pyrrole (B145914) ring facilitates electrophilic substitution, with the C3-position being the most reactive site. pcbiochemres.comrsc.org This reactivity allows for the introduction of a wide array of functional groups, leading to the creation of diverse molecular architectures.

Numerous synthetic methodologies have been developed to construct the indole core and to introduce substituents at specific positions. sci-hub.seopenmedicinalchemistryjournal.com These methods range from classical named reactions like the Fischer, Bischler, and Reissert indole syntheses to modern transition-metal-catalyzed cross-coupling reactions. nih.govwikipedia.org The development of these synthetic tools has provided chemists with the means to access a vast chemical space of substituted indoles, enabling the synthesis of complex natural products and novel therapeutic agents. rsc.orgdergipark.org.tr The strategic placement of substituents on the indole scaffold is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. japsonline.com

Contextualization of 5-Chloro-2-(p-tolyl)-1H-indole within the 2-Arylindole Class

Among the various classes of substituted indoles, 2-arylindoles have emerged as a particularly important subset with a broad spectrum of pharmacological activities. nih.govresearchgate.net The presence of an aryl group at the C2-position of the indole ring is a common feature in many biologically active compounds. researchgate.net This structural motif has been associated with activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects. nih.govjapsonline.combenthamdirect.com

This compound is a specific member of the 2-arylindole class. Its structure features a chlorine atom at the 5-position of the indole ring and a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position) at the 2-position. The presence of the chloro substituent on the benzene portion of the indole nucleus and the tolyl group on the pyrrole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby impacting its biological activity. The synthesis of such specifically substituted 2-arylindoles can be achieved through various modern synthetic strategies. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-methylphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-10-2-4-11(5-3-10)15-9-12-8-13(16)6-7-14(12)17-15/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMVZWEZBYIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 5 Chloro 2 P Tolyl 1h Indole and Its Derivatives

Precursor Synthesis and Starting Material Design

The successful synthesis of 5-Chloro-2-(p-tolyl)-1H-indole is critically dependent on the availability and purity of its essential precursors. These precursors are the 5-chloroindole building blocks and the p-tolyl containing reagents, which are themselves synthesized through various chemical reactions.

Synthesis of 5-Chloroindole Building Blocks

Another approach involves the direct chlorination of an existing indole (B1671886) or indoline precursor. For instance, an improved process for the preparation of 5-chloro-indole involves the acylation of indoline, followed by chlorination to form 5-chloro-1-acyl-indoline, which is then saponified and dehydrogenated to yield 5-chloro-indole. google.com

Below is a table summarizing common 5-chloroindole building blocks and their typical synthetic routes.

| Building Block | Starting Materials | Key Reaction Type | Reference |

| 5-Chloroindole | Indoline | Acylation, Chlorination, Saponification, Dehydrogenation | google.com |

| 5-Chloroindole-2-carboxylic acid | 4-Chlorophenylhydrazine, Pyruvic acid | Fischer Indole Synthesis | thermofisher.comalfa-chemistry.com |

| Methyl 5-chloroindole-2-carboxylate | 5-Chloroindole-2-carboxylic acid | Esterification | biosynth.com |

Preparation of p-Tolyl Containing Reagents

The p-tolyl moiety in this compound is introduced using specific p-tolyl containing reagents. The choice of reagent depends on the chosen synthetic route. For transition-metal catalyzed cross-coupling reactions, such as the Sonogashira coupling, p-tolylacetylene is a key reagent. This can be prepared from p-bromotoluene or p-iodotoluene and a protected acetylene source, followed by deprotection.

For other synthetic strategies, such as the Fischer indole synthesis, a ketone containing the p-tolyl group is required. A common choice is p-tolylacetophenone, which can be prepared via Friedel-Crafts acylation of toluene with acetyl chloride.

The following table outlines some common p-tolyl containing reagents used in the synthesis of 2-arylindoles.

| Reagent | Starting Materials | Key Reaction Type |

| p-Tolylacetylene | p-Bromotoluene, Trimethylsilylacetylene | Sonogashira Coupling, Deprotection |

| p-Tolylacetophenone | Toluene, Acetyl chloride | Friedel-Crafts Acylation |

Key Synthetic Routes to 2-Arylindoles and Specifically this compound

Several powerful synthetic strategies have been developed for the construction of the 2-arylindole scaffold. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Transition-Metal Catalyzed Coupling Reactions (e.g., Sonogashira-type alkynylation leading to 2-arylindoles)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely employed for the formation of carbon-carbon bonds. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly effective method for the synthesis of 2-arylindoles. wikipedia.orgorganic-chemistry.orglibretexts.org

The general strategy involves the Sonogashira coupling of a suitable 2-haloaniline derivative with p-tolylacetylene. The resulting 2-(p-tolylethynyl)aniline intermediate then undergoes a cyclization reaction, often catalyzed by a transition metal, to form the indole ring. Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

A plausible synthetic sequence is outlined below:

Sonogashira Coupling: 2-Bromo-4-chloroaniline is reacted with p-tolylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) to afford 4-chloro-2-((p-tolyl)ethynyl)aniline.

Cyclization: The resulting alkyne is then subjected to cyclization conditions, which can be promoted by various catalysts such as Pd(OAc)₂, to yield this compound. mdpi.com

Cyclization Reactions and Annulation Strategies

Cyclization reactions are fundamental to the formation of the indole ring. Intramolecular cyclization of suitably functionalized precursors is a common and effective strategy. For instance, the palladium-catalyzed cyclization of 2-alkynylanilines, as mentioned in the Sonogashira route, is a powerful method. mdpi.com

Another approach involves the cyclization of N-aryl enamines. These can be formed from the condensation of an aniline with a ketone. Subsequent acid-catalyzed cyclization, often referred to as the Fischer indole synthesis, is a widely used method. wikipedia.orgthermofisher.comsynarchive.comalfa-chemistry.com In the context of this compound synthesis, this would involve the reaction of 4-chlorophenylhydrazine with p-tolylacetophenone. jk-sci.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Annulation strategies, where a new ring is fused onto an existing one, are also employed. For example, a [4+2] annulation approach can be used to construct the indole ring system. researchgate.net

Multi-Component Reactions for Indole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. tcichemicals.comarkat-usa.orgmdpi.comrsc.org This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification procedures.

Several MCRs have been developed for the synthesis of substituted indoles. For example, a palladium-catalyzed multicomponent reaction involving a 2-bromoaniline, an imine, carbon monoxide, and an alkyne can be used to construct highly substituted indolizines, a related class of nitrogen-containing heterocycles, suggesting the potential for similar strategies to be adapted for indole synthesis. mcgill.ca While a specific MCR for the direct synthesis of this compound is not prominently reported, the modular nature of MCRs makes them an attractive area for future development in this field. rsc.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be approached through several established indole formation reactions, with the Fischer indole synthesis being one of the most classical and widely used methods. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which would be formed from 4-chlorophenylhydrazine and 4-methylacetophenone to yield the target compound. The efficiency of the Fischer indole synthesis is highly dependent on the choice of acid catalyst, solvent, and temperature. alfa-chemistry.comminia.edu.eg Catalysts can range from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂). wikipedia.org

Modern approaches to 2-arylindole synthesis often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Larock indole synthesis. The Larock indole synthesis, for instance, involves the heteroannulation of an o-iodoaniline with a disubstituted alkyne, offering a versatile route to polysubstituted indoles. thieme-connect.com Optimization of these catalytic systems involves screening various palladium sources (e.g., Pd(OAc)₂, Pd/C), ligands, bases (e.g., NaOAc, K₂CO₃), and solvents. nsf.gov

While specific optimization data for the synthesis of this compound is not extensively documented in readily available literature, data from analogous syntheses provide valuable insights. For example, the optimization of a palladium-catalyzed synthesis for indoline compounds, precursors to indoles, highlights the critical role of catalyst loading, reagents, and mild operating conditions in achieving high efficiency. nih.gov The following table illustrates the optimization of reaction conditions for the synthesis of a substituted indole derivative, showcasing how systematic variation of parameters can significantly impact the reaction yield.

Interactive Table: Optimization of Reaction Conditions for a Palladium-Catalyzed Indole Synthesis

| Entry | Catalyst (mol%) | Reductant (equiv.) | Additive | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (1) | HCO₂Na (5.0) | None | DMF | 10 |

| 2 | PdCl₂(PPh₃)₂ (1) | HCO₂Na (5.0) | None | DMF | <5 |

| 3 | Pd/C (1) | HCO₂Na (5.0) | None | DMF | <5 |

| 4 | Pd(OAc)₂ (1) | H₂ (1 atm) | None | DMF | No Reaction |

| 5 | Pd(OAc)₂ (1) | HCO₂Na (5.0) | n-Bu₄NCl | DMF | 35 |

| 6 | Pd(OAc)₂ (1) | HCO₂Na (10.0) | n-Bu₄NI | DMF | 56 |

This table is representative of a typical optimization process for a palladium-catalyzed reductive Heck coupling to form an indoline, which is a related heterocyclic structure. The data demonstrates the significant effect of catalyst type, reductant, and additives on the final product yield. nih.gov

Key optimization strategies often involve:

Catalyst and Ligand Screening: Identifying the most effective metal catalyst and ligand combination is crucial for cross-coupling reactions to ensure high catalytic activity and stability.

Solvent and Base Selection: The choice of solvent and base can influence reactant solubility, reaction rate, and the stability of intermediates.

Temperature and Reaction Time: These parameters are fine-tuned to ensure complete conversion of starting materials while minimizing the formation of degradation products or side-reactions. Microwave irradiation has emerged as a technique to significantly reduce reaction times. alfa-chemistry.com

Green Chemistry Approaches in 2-Arylindole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to reduce environmental impact. chemicalbook.com These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One prominent green strategy is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. mdpi.com The Fischer, Bischler, and Madelung indole syntheses have all been successfully adapted to microwave conditions. nih.gov For instance, microwave-assisted decarboxylative condensation has been used to efficiently produce 2-oxindole derivatives with high yields in just 5-10 minutes. nih.gov

Another key aspect of green chemistry is the use of environmentally benign solvents. Reactions performed in water or glycerol are highly desirable as these solvents are non-toxic, non-flammable, and readily available. orgsyn.org Catalyst-free synthesis of 2-arylbenzothiazoles, structurally related to 2-arylindoles, has been successfully achieved in glycerol at ambient temperature, offering a simple and clean procedure with excellent yields. orgsyn.org Similarly, lipase-catalyzed one-pot tandem reactions in aqueous media have been developed for the green synthesis of spirooxindoles. researchgate.net

Further green approaches include:

Catalyst-free reactions: Developing synthetic routes that proceed efficiently without a catalyst, or with a recyclable heterogeneous catalyst, reduces waste and cost. acs.org

Multicomponent reactions: These reactions combine three or more reactants in a single step to form a complex product, which enhances atom economy and reduces the number of synthetic steps and purification processes.

Use of solid acid catalysts: Recyclable solid acids like Amberlite IR-120 have been shown to be effective catalysts for the Fischer indole synthesis, offering an environmentally friendly alternative to corrosive mineral acids.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of polysubstituted indoles like this compound. The goal is to control the placement of substituents at specific positions on the indole ring.

In the context of the Fischer indole synthesis , the use of an unsymmetrical ketone can lead to the formation of two regioisomeric products, depending on which α-carbon participates in the cyclization. thermofisher.com The regiochemical outcome is influenced by the stability of the intermediate ene-hydrazine. For the synthesis of 2,5-disubstituted indoles, methods that offer high regiocontrol are preferred. The Larock indole synthesis , for example, provides outstanding regioselectivity in many cases, though it can be influenced by the steric and electronic properties of the substituents on the alkyne. thieme-connect.comnsf.gov Modern C-H activation strategies have also been developed to achieve regioselective functionalization at specific positions of the indole core that are otherwise difficult to access. thieme-connect.com For instance, palladium-catalyzed reactions can direct functionalization to the C4 or C7 positions of the indole ring. chinesechemsoc.orgacs.org

Stereoselectivity becomes important when synthesizing derivatives of this compound that contain chiral centers or other elements of stereoisomerism. A significant area of research in indole chemistry is the synthesis of atropisomers , which are stereoisomers arising from hindered rotation around a single bond. While this compound itself is not atropisomeric, its N-aryl derivatives can exhibit axial chirality along the C-N bond. qub.ac.uknih.gov

The enantioselective synthesis of these C-N atropisomeric indoles is a challenging field and has been achieved through various catalytic asymmetric methods:

Palladium-catalyzed intramolecular hydroamination: This method has been used to construct C-N atropisomeric indoles with high yields and enantioselectivity.

Organocatalysis: Chiral phosphoric acids have been employed as catalysts in Pictet-Spengler reactions to generate N-aryl indoles with high enantiopurity.

Chiral center-induced axis formation: Strategies have been developed where a pre-existing chiral center on a substituent guides the formation of a chiral axis during the synthesis.

These advanced synthetic methods allow for the precise control of the three-dimensional structure of indole derivatives, which is often essential for their biological activity.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 P Tolyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reaction typically involves an initial attack by an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg Subsequent loss of a proton restores the aromaticity of the ring. minia.edu.eg For the indole nucleus, the C-3 position is the most kinetically favored site for electrophilic attack due to the ability of the nitrogen atom to stabilize the resulting positive charge.

In the case of 5-Chloro-2-(p-tolyl)-1H-indole, the reactivity is modulated by the existing substituents. The p-tolyl group at C-2 sterically hinders attack at the C-3 position to some extent, while the electron-withdrawing chloro group at C-5 deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. Despite these influences, the C-3 position remains the most probable site for reactions with various electrophiles.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile, which would be expected to add primarily at the C-3 position. libretexts.org

Halogenation: Reactions with Br₂ or Cl₂, often in the presence of a Lewis acid catalyst, would introduce a halogen atom at the C-3 position.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, would install an acyl group at the C-3 position, leading to the formation of a 3-acylindole derivative.

While C-3 is the primary site, substitution at other positions of the indole nucleus (C-4, C-6, C-7) is also possible, though typically requiring more forcing conditions or specific directing strategies.

N-Alkylation and N-Acylation Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for functionalization through alkylation and acylation reactions. These reactions typically require the deprotonation of the N-H group with a base to form the more nucleophilic indolide anion. youtube.com

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond at the N-1 position. A common method is the reaction of the indole with an alkyl halide in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent. youtube.com More advanced, catalytic methods have also been developed. For instance, copper-catalyzed cross-coupling between indoles and N-tosylhydrazones provides an efficient route to N-alkylated indoles. rsc.org Another modern approach is the enantioselective aza-Wacker-type reaction, which allows for the N-alkylation of indoles with alkenols, creating a stereocenter adjacent to the nitrogen. nih.gov

N-Acylation: N-acylation introduces a carbonyl group directly attached to the indole nitrogen, forming an N-acylindole, a motif present in many biologically active molecules. nih.gov While acylation of indoles can sometimes occur at the C-3 position, selective N-acylation can be achieved under specific conditions. nih.gov One effective method involves the direct coupling of carboxylic acids to 5-substituted indoles using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. lookchem.comresearchgate.net Studies have shown that the presence of an electron-withdrawing group at the C-5 position, such as the chloro group in the target molecule, results in high yields for this transformation. researchgate.net An alternative mild and chemoselective method utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov The proposed mechanism involves the deprotonation of the indole followed by a nucleophilic substitution on the thioester. nih.gov

| Transformation | Reagents and Conditions | Reference |

|---|---|---|

| N-Alkylation | Alkyl halide, Sodium Hydride (NaH), Aprotic solvent (e.g., DMF) | youtube.com |

| N-Alkylation (Copper-catalyzed) | N-Tosylhydrazone, Copper Iodide (CuI), Base (e.g., KOH) | rsc.org |

| N-Acylation (DCC Coupling) | Carboxylic acid, DCC, DMAP, Solvent (e.g., CH₂Cl₂) | lookchem.com |

| N-Acylation (from Thioesters) | Thioester, Cesium Carbonate (Cs₂CO₃), Solvent (e.g., Xylene), 140 °C | nih.gov |

Functionalization at the C-3 Position of the Indole Ring

As mentioned, the C-3 position of the indole ring is the most nucleophilic carbon and a prime site for reaction with a wide range of electrophiles. For this compound, this reactivity can be harnessed to introduce diverse functional groups, which can serve as handles for further structural elaboration.

One of the cornerstone reactions for C-3 functionalization is the Mannich reaction . This aminomethylation reaction introduces a dialkylaminomethyl group at the C-3 position. For example, derivatives of 5-chloro-indole can be functionalized at the C-3 position with an aminomethyl group, which can then be used to synthesize more complex structures. mdpi.com

Another key transformation is the Vilsmeier-Haack reaction , which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (-CHO) at the C-3 position, yielding an indole-3-carboxaldehyde. This aldehyde is a versatile intermediate that can undergo various subsequent reactions, such as oxidation, reduction, or condensation.

Direct C-3 alkylation is also possible using various methods. For instance, a transition metal-free method using cesium carbonate and Oxone® allows for the C-3 alkylation of indoles with α-heteroaryl-substituted methyl alcohols. elsevierpure.com

Derivatization via Cross-Coupling Reactions at Substituted Positions (e.g., halogen at C-5)

The chlorine atom at the C-5 position is a critical functional handle that enables a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a reliable method for forming C-C bonds by coupling the aryl chloride at C-5 with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position, significantly diversifying the indole core. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: To form a C-N bond at the C-5 position, the Buchwald-Hartwig amination is the premier method. wikipedia.org This reaction couples the aryl chloride with a primary or secondary amine using a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org This strategy is invaluable for synthesizing 5-aminoindole (B14826) derivatives, which are important substructures in medicinal chemistry. The reaction allows for the introduction of a diverse array of amine functionalities. rsc.orgorganic-chemistry.org

Sonogashira Coupling: For the introduction of an alkyne group at C-5, the Sonogashira coupling is employed. This reaction couples the C-5 chloride with a terminal alkyne using a dual catalyst system of palladium and copper. mdpi.com The resulting 5-alkynylindole is a versatile intermediate that can undergo further transformations, such as cycloadditions or reductions.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C (Aryl/Alkyl) | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | C-N | Amine (1° or 2°) | Pd catalyst + Phosphine Ligand (e.g., XPhos) + Base (e.g., NaOtBu) |

| Sonogashira | C-C (Alkynyl) | Terminal Alkyne | Pd catalyst + Cu(I) salt (e.g., CuI) + Base (e.g., Et₃N) |

Transformation of the p-Tolyl Moiety for Structural Diversification

Functionalization of the Methyl Group: The benzylic methyl group is susceptible to radical reactions and oxidation.

Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or AIBN), the methyl group can be converted to a bromomethyl group (-CH₂Br). This new functional group is an excellent electrophile for subsequent Sₙ2 reactions with various nucleophiles, allowing for the attachment of a wide range of side chains.

Oxidation: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This introduces a polar, acidic functional group that can be used for amide bond formation or other derivatizations.

Electrophilic Substitution on the Tolyl Ring: The aromatic ring of the p-tolyl group can undergo further electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. Since the para-position is attached to the indole core, electrophilic attack will be directed to the two equivalent ortho-positions (relative to the methyl group). Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions can be employed to introduce substituents onto this ring, further expanding the molecular diversity.

Formation of Hybrid Scaffolds Incorporating the this compound Core

A powerful strategy for creating novel and complex molecular architectures is to use the this compound core as a foundation for building additional ring systems. This leads to the formation of hybrid scaffolds, where the indole is fused or linked to another heterocyclic system.

A clear example of this is the synthesis of pyrrolo[3,4-b]indol-3-one derivatives. mdpi.com This strategy involves a multi-step sequence starting with the functionalization of a 5-chloro-1H-indole-2-carboxylate precursor at the C-3 position. For instance, a Mannich reaction can introduce an aminomethyl group, which is then elaborated to create a side chain containing a carboxylic acid. The final key step is an intramolecular coupling reaction, where the carboxylic acid on the C-3 side chain cyclizes with the amine to form a new five-membered lactam ring, resulting in the tricyclic pyrrolo[3,4-b]indol-3-one system. mdpi.com This approach demonstrates how sequential functionalization at different reactive sites (C-3 and N-1) can be used to construct complex, fused heterocyclic systems with potential applications in drug discovery. mdpi.com

Role As a Synthetic Intermediate and Advanced Building Block in Chemical Research

Utilization in the Construction of Complex Heterocyclic Systems

The 5-chloro-indole scaffold serves as a robust platform for the synthesis of intricate, often fused, heterocyclic systems. The nitrogen atom (N-1) and the carbon at the 3-position are particularly amenable to reactions that expand the molecular complexity.

Research has demonstrated the successful construction of polycyclic systems from 5-chloro-indole precursors. For instance, derivatives like ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be elaborated into complex structures such as pyrrolo[3,4-b]indol-3-ones. nih.gov This transformation typically involves a sequence of reactions at the C-3 position, followed by a cyclization step that forms a new ring fused to the original indole (B1671886) core. nih.gov The chlorine atom at the 5-position remains a key feature, influencing the electronic properties of the ring system and offering a potential site for further functionalization in later synthetic steps. nih.gov Similarly, palladium-catalyzed intramolecular cyclizations of precursors like 2-chloro-N-(2-vinyl)aniline derivatives can yield a variety of heterocyclic systems, including indoles and carbazoles, showcasing the versatility of chloro-substituted aromatic precursors in building complex molecular frameworks. nih.gov

Below is a table illustrating potential transformations of the 5-chloro-2-aryl indole scaffold into more complex heterocyclic systems.

| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Key Reaction Site(s) |

| 5-Chloro-2-aryl-indole | Intramolecular Cyclization | Pyrrolo[3,4-b]indole | C2-carboxylate, C3-substituent |

| 5-Chloro-2-aryl-indole | Pictet-Spengler Reaction | β-Carboline | N1, C2, C3 |

| 5-Chloro-2-aryl-indole | N-Alkylation/Arylation & Cyclization | Fused Indolo-diazepines | N1 |

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of structurally related compounds, known as a library. bohrium.com The 5-Chloro-2-(p-tolyl)-1H-indole scaffold is exceptionally well-suited for this approach due to its multiple points for diversification. A combinatorial library can be synthesized by systematically introducing a variety of building blocks at different positions on the indole core.

The primary points of diversification on the this compound scaffold include:

N-1 Position: The indole nitrogen can be readily alkylated, acylated, or arylated with a wide range of reagents.

C-3 Position: This position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups through reactions like the Mannich, Vilsmeier-Haack, or Friedel-Crafts reactions.

Aryl Group (p-tolyl): The tolyl group can be replaced with a diverse set of other aryl or heteroaryl moieties during the initial synthesis of the indole core (e.g., via Fischer indole synthesis), creating foundational diversity.

C-5 Chloro Group: The chlorine atom can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, although this typically requires harsher conditions.

A hypothetical combinatorial library could be constructed by reacting the core scaffold with a set of diverse alkyl halides at the N-1 position and a separate set of aldehydes at the C-3 position, generating a grid of unique compounds. This strategy allows for the systematic exploration of the chemical space around the core scaffold to identify molecules with desired properties. nih.govnih.gov

| Scaffold | Point of Diversification | Example Building Blocks | Resulting Sub-structures |

| This compound | N-1 (Alkylation) | Benzyl bromide, Ethyl iodide | N-benzyl, N-ethyl derivatives |

| This compound | C-3 (Mannich Reaction) | Formaldehyde, Dimethylamine | 3-(Dimethylaminomethyl) derivative |

| This compound | C-3 (Vilsmeier-Haack) | POCl₃, DMF | 3-Formyl derivative |

Precursor for Scaffold-Hopping and Bioisosteric Replacements

In medicinal chemistry, modifying a known active molecule's core structure (scaffold) while preserving its biological activity is a key strategy for discovering new drug candidates with improved properties. This is known as scaffold hopping. rsc.org The 5-chloro-2-aryl indole framework has proven to be an excellent starting point for such explorations.

A notable example involves the transformation of MCL-1 (myeloid cell leukemia 1) inhibitors. Potent inhibitors based on an indole-2-carboxylic acid scaffold were used as the basis for a scaffold hop to an indazole framework. researchgate.netnih.gov This strategic change from an indole to an indazole core resulted in compounds that not only retained their activity against MCL-1 but also gained potent inhibitory activity against BCL-2 (B-cell lymphoma 2), another important anti-apoptotic protein. researchgate.netu-tokyo.ac.jp This successful hop yielded dual-action inhibitors, which can be advantageous in overcoming drug resistance. nih.gov

Bioisosteric replacement is another critical tool where one atom or group is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. The substituents on this compound are amenable to various bioisosteric modifications.

5-Chloro Group: The chlorine atom is a classical bioisostere of a methyl group and hydrogen. It can also be replaced by other halogens (F, Br) or a trifluoromethyl (CF₃) group to modulate the molecule's electronics, lipophilicity, and metabolic stability.

2-(p-tolyl) Group: The p-tolyl group can be replaced by other substituted phenyl rings, naphthyl groups, or various five- or six-membered heterocycles (e.g., thiophene, pyridine) to explore different binding interactions within a target protein's active site.

Indole NH: The hydrogen on the indole nitrogen can be considered a placeholder for a hydrogen bond donor interaction. The entire indole scaffold itself can be replaced by other bicyclic heterocycles like benzimidazole, indazole, or benzofuran in a broader bioisosteric or scaffold hopping approach.

| Original Group/Scaffold | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Chlorine (Cl) | Fluorine (F), Bromine (Br), Trifluoromethyl (CF₃) | Modulate electronics, lipophilicity, metabolic stability. |

| p-Tolyl | Phenyl, Thienyl, Pyridyl, Naphthyl | Alter steric bulk, explore different hydrophobic pockets, introduce new interaction points. |

| Indole NH | N-Methyl, N-Acyl | Remove hydrogen bond donor capability, increase lipophilicity. |

| Indole Core | Indazole, Benzimidazole, Benzofuran | Alter core geometry, electronic distribution, and patentability (scaffold hopping). |

Exploration of Pharmacological Activities and Molecular Mechanisms in Vitro and in Silico Investigations

Receptor Binding and Modulation Studies (e.g., G-Protein Coupled Receptors (GPCRs))

G-Protein Coupled Receptors are a large family of transmembrane proteins that play crucial roles in cellular signaling and are major targets for drug discovery. nih.govnih.gov The activation of GPCRs is an allosteric process, where ligand binding induces conformational changes that facilitate interaction with intracellular signaling partners like G-proteins. elifesciences.org Indole (B1671886) derivatives have been investigated for their ability to modulate the function of various GPCRs, often by binding to allosteric sites—locations topographically distinct from the binding site of the endogenous ligand. nih.govnih.gov

The Cannabinoid Receptor 1 (CB1), a class A GPCR, is a key component of the endocannabinoid system and a therapeutic target for conditions like pain, obesity, and neurodegenerative disorders. nih.govmdpi.com Allosteric modulation of the CB1 receptor offers a sophisticated approach to fine-tune its activity, potentially avoiding the side effects associated with direct-acting (orthosteric) ligands. mdpi.comnih.gov The indole-2-carboxamide scaffold has been identified as a viable template for developing allosteric modulators of the CB1 receptor. nih.govresearchgate.net

Research has focused on indole-2-carboxamide analogs, such as ORG27569, which is structurally related to 5-Chloro-2-(p-tolyl)-1H-indole. These compounds have been shown to bind to an allosteric site on the CB1 receptor. nih.govrealmofcaring.org This interaction does not compete with the primary (orthosteric) binding site but instead modifies the receptor's response to primary ligands. realmofcaring.org

Studies on various N-phenylethyl-1H-indole-2-carboxamides revealed that specific structural features are crucial for activity. For instance, a chlorine atom at the 5-position of the indole ring, combined with a dimethylamino or piperidinyl group on the phenethyl moiety, resulted in compounds with maximum stimulatory activity on the CB1 receptor. researchgate.netacs.org In equilibrium binding assays, these allosteric modulators were found to significantly increase the binding of CB1 receptor agonists, indicating a positive cooperative allosteric effect. nih.govrealmofcaring.org Conversely, they can decrease the binding of inverse agonists. nih.gov This demonstrates that these indole derivatives can induce a conformational change in the receptor that enhances agonist affinity. nih.gov

| Compound | Structural Features | Observed Effect on CB1 Receptor | Reference |

|---|---|---|---|

| Analog 13 | 5-Chloro indole, 4-dimethylamino on phenethyl moiety | Maximum stimulatory activity (EC₅₀ = 50 nM) | researchgate.netacs.org |

| Analog 21 | 5-Chloro indole, 4-piperidinyl on phenethyl moiety | Maximum stimulatory activity (EC₅₀ = 90 nM) | acs.org |

| ORG27569 | 5-Chloro-3-ethyl-indole-2-carboxamide structure | Positive cooperativity with agonists, negative with inverse agonists | nih.gov |

The histamine H4 receptor (H4R) is a GPCR primarily expressed on immune cells, playing a role in inflammation and immune responses. mdpi.com As such, H4R antagonists are being investigated for their therapeutic potential in treating inflammatory and allergic conditions. mdpi.comnih.govnih.gov While specific studies on this compound as an H4R antagonist are not prevalent, the broader class of indole derivatives has been explored for this activity. nih.gov H4R antagonists function by blocking the action of histamine at the receptor, thereby inhibiting downstream signaling pathways involved in inflammation. scbt.comyoutube.com The development of potent and selective H4R antagonists is an active area of research for conditions like allergic dermatitis and other immune-mediated diseases. nih.govyoutube.com

Enzyme Inhibition Profiling

Beyond receptor modulation, indole derivatives have been widely studied as inhibitors of various enzymes implicated in disease processes. The indole nucleus serves as a privileged scaffold for designing enzyme inhibitors due to its structural and electronic properties. jocpr.com

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced at sites of inflammation. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often act by inhibiting these enzymes. nih.gov

The indole ring is a core component of the well-known NSAID, indomethacin, highlighting the potential of this scaffold for COX inhibition. nih.govnih.gov Numerous studies have synthesized and evaluated various indole derivatives for their ability to inhibit COX-1 and COX-2. nih.govdntb.gov.ua Research has shown that certain 2-substituted indole derivatives can exhibit significant anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. nih.govnih.gov This selectivity is desirable as it may reduce the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov Docking studies have suggested that these indole compounds can bind effectively within the active site of the COX-2 enzyme. nih.govresearchgate.net

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivatives | COX-1/COX-2 | Some derivatives showed significant anti-inflammatory activity. Compound S3 was found to be a selective COX-2 inhibitor. | nih.govnih.gov |

| 5-aminosulfonyl-substituted 2,3-dibenzyl-1H-indole | COX-1/COX-2 | Demonstrated weak but selective COX-2 inhibition (67% inhibition at 50 µM). | researchgate.net |

| 1,4-benzoxazine derivatives (related heterocyclic structures) | COX-1/COX-2 | Certain compounds exhibited optimal COX-2 inhibition with high selectivity indices. | rsc.org |

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes. nih.gov While NO has important physiological roles, its overproduction by the inducible NOS (iNOS) isoform is associated with inflammation and cancer. nih.govrsc.org Therefore, inhibitors of NOS, particularly iNOS, are of therapeutic interest. nih.gov

The 2-arylindole scaffold, to which this compound belongs, has been identified as a promising starting point for developing NOS inhibitors. rsc.org For example, the parent compound 2-phenylindole was found to inhibit nitrite production (an indicator of NO synthesis) with an IC₅₀ value of 38.1 µM. rsc.org Subsequent derivatization of the 2-phenylindole structure led to compounds with enhanced inhibitory activity against both NO production and the related inflammatory pathway NF-κB. rsc.org

The pharmacological investigation of indole derivatives extends to other enzyme families. Recent research has explored the potential of 5-chloro-indole derivatives as inhibitors of protein kinases involved in cancer progression. For instance, a series of novel 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are often mutated in various cancers. mdpi.com

In these studies, certain derivatives demonstrated potent inhibitory activity against mutant forms of these enzymes, such as EGFRT790M and BRAFV600E. The most active compounds showed IC₅₀ values in the nanomolar range, outperforming some reference drugs. mdpi.com Molecular docking simulations indicated that the 5-chloro-indole moiety fits within the hydrophobic pocket of the enzyme's active site, forming key interactions that contribute to its inhibitory effect. mdpi.com

Cellular Pathway Modulation Studies

Derivatives of the 2-arylindole scaffold have been shown to interfere with critical cellular signaling pathways implicated in diseases like cancer and inflammation. These interactions are often the basis of their therapeutic potential.

NFκB Pathway Inhibition by 2-Arylindoles

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.gov Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. longdom.org The inhibition of the NF-κB signaling pathway is therefore a significant therapeutic strategy.

Research has identified 2-arylindoles as effective inhibitors of this pathway. The parent compound, 2-phenylindole, displayed inhibitory activity against both nitrite production and NF-κB, with IC50 values of 38.1 ± 1.8 µM and 25.4 ± 2.1 µM, respectively. rsc.org Further chemical modifications to this basic structure have yielded even more potent derivatives. For instance, introducing a 3-carboxaldehyde oxime or a cyano group to the 2-phenylindole scaffold resulted in compounds with significantly enhanced inhibitory activities against nitrite and NF-κB. rsc.org One particularly potent derivative, a 6′-MeO-naphthalen-2′-yl indole, exhibited an exceptionally strong inhibition of NF-κB with an IC50 value of 0.6 ± 0.2 µM. rsc.org This suggests that the 2-arylindole core is a promising pharmacophore for developing potent anti-inflammatory agents that act via NF-κB inhibition.

| Compound | NFκB Inhibition IC50 (µM) | Nitrite Inhibition IC50 (µM) |

|---|---|---|

| 2-Phenylindole | 25.4 ± 2.1 | 38.1 ± 1.8 |

| 3-Carboxaldehyde oxime-2-phenylindole | 6.9 ± 0.8 | 4.4 ± 0.5 |

| 3-Cyano-2-phenylindole | 8.5 ± 2.0 | 4.8 ± 0.4 |

| 6′-MeO-naphthalen-2′-yl indole derivative | 0.6 ± 0.2 | - |

Tubulin Polymerization Inhibition

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a vital role in cell division, structure, and intracellular transport. Agents that interfere with tubulin polymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.

Several classes of 2-arylindole derivatives have been identified as potent inhibitors of tubulin polymerization. Arylthioindoles (ATIs) bearing a 3-(3,4,5-trimethoxyphenyl)thio moiety at the C2 position of the indole ring are potent inhibitors of tubulin polymerization, with IC50 values in the range of 2.0 to 4.5 µM. nih.gov Similarly, a class of 2-aroylindoles has been discovered to be highly cytotoxic against various human carcinoma cell lines, with IC50 values ranging from 20 to 75 nM. nih.gov This antiproliferative activity was directly correlated with the inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase. nih.gov One specific compound demonstrated the ability to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net These findings underscore the potential of the 2-arylindole scaffold in the development of new antimitotic agents that target the microtubule network.

Inhibition of EGFRT790M/BRAFV600E Pathways by 5-Chloro-indole-2-carboxylate Derivatives

Mutations in the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key drivers in the progression of several cancers. The EGFR T790M mutation confers resistance to many EGFR inhibitors, while the BRAF V600E mutation is a common oncogenic driver. Therefore, dual inhibitors of these pathways are of significant interest.

A novel series of 5-chloro-indole-2-carboxylate derivatives has been developed and shown to be potent inhibitors of these mutant pathways. These compounds exhibited significant antiproliferative activity, with GI50 values (the concentration causing 50% growth inhibition) ranging from 29 nM to 78 nM across four human cancer cell lines. mdpi.com

Specifically, these derivatives were evaluated for their ability to inhibit EGFR and BRAFV600E. The IC50 values for EGFR inhibition ranged from 68 nM to 89 nM. mdpi.com The most potent compound, a m-piperidinyl derivative, had an IC50 of 68 nM, making it 1.2-fold more potent than the reference drug erlotinib (IC50 = 80 nM). mdpi.com The same series of compounds also showed potent activity against BRAFV600E, with IC50 values ranging from 43 nM to 65 nM. mdpi.com The unsubstituted derivative demonstrated a promising BRAFV600E inhibitory activity with an IC50 value of 43 nM. mdpi.com

| Compound Derivative (Substitution at R) | EGFR Inhibition IC50 (nM) | BRAFV600E Inhibition IC50 (nM) |

|---|---|---|

| H (unsubstituted) | 85 | 43 |

| p-pyrrolidin-1-yl | 74 | 52 |

| p-piperidin-1-yl | 89 | 65 |

| p-morpholin-4-yl | 82 | 58 |

| m-piperidin-1-yl | 68 | 49 |

| Erlotinib (Reference) | 80 | >10000 |

| Vemurafenib (Reference) | - | 31 |

Investigation of Antioxidant Properties

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. Antioxidants are molecules that can neutralize these harmful free radicals. The indole nucleus is known to be an effective antioxidant due to the electron-donating nature of the heterocyclic nitrogen atom.

Studies on 2-phenyl-1H-indoles have demonstrated their antioxidant potential. The total antioxidant capacity is influenced by the substituents on the phenyl ring. ijpsonline.com Compounds with electron-donating groups were found to be better antioxidants. Conversely, the presence of electron-withdrawing substituents, such as in para-chlorophenyl derivatives, can diminish the antioxidant potential. ijpsonline.com This is attributed to the electron-withdrawing mesomeric effect of halogens. Despite this, 2-phenyl-1H-indoles generally show better antioxidant properties than related heterocyclic structures like benzimidazoles. ijpsonline.com The radical scavenging activity, tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, further confirms the ability of these compounds to donate an electron or hydrogen atom to stabilize free radicals. ijpsonline.com

Assessment of Antimicrobial Activity Against Specific Microorganisms

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. The 2-arylindole scaffold has been identified as a promising source of compounds with activity against both Gram-positive and Gram-negative bacteria. nih.gov

In vitro screening of 2-phenyl-1H-indole derivatives has demonstrated their antibacterial efficacy. These compounds were tested against Gram-negative bacteria such as Pseudomonas sp. and Enterobacter sp., and the Gram-positive bacterium Bacillus sp.. ijpsonline.com The results indicated that Gram-negative bacteria were generally more susceptible to these indole derivatives than Gram-positive bacteria. ijpsonline.com This suggests that 2-arylindoles, including chlorinated variants like this compound, could serve as a foundational structure for the development of novel antibacterial agents.

Structure Activity Relationship Sar Studies for Indole Derivatives with 5 Chloro and 2 Aryl Substitutions

Systematic Modification of the Indole (B1671886) Nucleus and its Impact on Biological Activity

Halogenation of natural products and synthetic compounds can have a profound impact on their biological activity. nih.gov The introduction of a chlorine atom at the C-5 position of the indole ring is a common strategy to enhance potency. This enhancement is often attributed to both electronic effects and the ability of the halogen to form specific interactions with the target protein.

The chlorine atom at C-5 can participate in halogen bonding, a noncovalent interaction between the electrophilic region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl on a protein. acs.org In a series of 5-chloro-indole-2-carboxylate derivatives designed as inhibitors of EGFR and BRAF kinases, the chlorine atom was observed to form a halogen bond with the key amino acid residue Cys532. mdpi.com Furthermore, the 5-chloro-indole moiety as a whole can fit into hydrophobic pockets within the active site of a target enzyme, with the chloro group contributing favorably to these hydrophobic interactions. mdpi.com The strategic placement of a halogen can thus serve as a useful handle for improving binding affinity and modulating the electronic properties of the indole ring. nih.gov

The substituent at the C-2 position of the indole nucleus plays a significant role in determining the compound's biological activity and selectivity. An aryl group, such as p-tolyl, at this position can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions with aromatic residues in the target's binding site.

The indole nitrogen (N-1) is another critical position for modification. The N-H group can act as a hydrogen bond donor, which is often a key interaction for anchoring a ligand in its binding site. However, substituting the hydrogen with other groups can modulate the compound's physicochemical properties and introduce new interactions.

The C-3 position is one of the most reactive sites on the indole ring and a frequent point of modification in drug design. mdpi.com Introducing substituents at C-3 can significantly alter a compound's biological activity by providing additional interaction points with the target receptor.

In a study of 5-chloro-indole-2-carboxylate derivatives with potent antiproliferative activity, various substitutions were made at the C-3 position via a methylamino linker. mdpi.comnih.gov The nature of these substituents had a dramatic effect on the compounds' potency. For example, derivatives with an ethyl group on the C-2 carboxylate were significantly more potent than the corresponding carboxylic acids, highlighting the importance of this feature for antiproliferative action. mdpi.com Furthermore, cyclization of the C-3 side chain to form pyrrolo[3,4-b]indol-3-ones resulted in a decrease in antiproliferative activity compared to their acyclic counterparts. mdpi.com This demonstrates that the flexibility and specific interactions of the C-3 side chain are critical for biological activity.

| Compound | Modification Type | R Group at C-3 Side Chain | GI50 (nM) |

|---|---|---|---|

| 3a | Ethyl Ester (Acyclic) | H | 35 |

| 3b | Ethyl Ester (Acyclic) | p-pyrrolidin-1-yl | 31 |

| 3c | Ethyl Ester (Acyclic) | p-piperidin-1-yl | 42 |

| 4a | Carboxylic Acid | H | 78 |

| 4b | Carboxylic Acid | p-pyrrolidin-1-yl | 68 |

| 4c | Carboxylic Acid | p-piperidin-1-yl | 72 |

| 5a | Cyclized Pyrroloindolone | H | 48 |

| 5b | Cyclized Pyrroloindolone | p-pyrrolidin-1-yl | 62 |

| 5c | Cyclized Pyrroloindolone | p-piperidin-1-yl | 54 |

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is essential for understanding how a flexible molecule like 5-chloro-2-(p-tolyl)-1H-indole and its derivatives bind to their biological targets. A molecule can exist in numerous conformations, but typically only one or a small subset of these, known as the bioactive conformation, is responsible for its biological effect. nih.gov Computational methods, including systematic conformational searching and molecular mechanics, are used to explore the possible shapes a molecule can adopt and to identify low-energy, stable conformations that are likely to be relevant for receptor binding. nih.gov

The identification of the bioactive conformation helps to explain the SAR of a series of compounds. For example, in the study of 5-chloro-indole derivatives, molecular docking revealed that one potent compound adopted a bent conformation within the enzyme's active site, which allowed for optimal interactions. nih.gov Understanding the preferred three-dimensional arrangement of key functional groups is a prerequisite for rational drug design and is central to the development of pharmacophore models.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool in drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govdovepress.com A pharmacophore model can be generated based on the structure of the ligand-receptor complex (structure-based) or by analyzing a set of active molecules when the receptor structure is unknown (ligand-based). nih.govnih.gov

For a series of 5-chloro-2-aryl indole derivatives, a ligand-based pharmacophore model could be developed from highly active compounds. This model would typically include features such as:

A hydrophobic/aromatic feature representing the 2-p-tolyl group.

A hydrogen bond donor feature corresponding to the indole N-H group.

A halogen bond donor or hydrophobic feature for the C-5 chlorine atom.

Additional hydrogen bond acceptor/donor or hydrophobic features representing substituents at the C-3 position.

Such a model serves as a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity, a process known as virtual screening. nih.gov It also provides a framework for ligand-based design, guiding the synthesis of new derivatives by ensuring they possess the key structural motifs arranged in the correct spatial orientation for optimal target interaction. researchgate.net

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve quantum mechanical equations to determine the arrangement of electrons and nuclei, which in turn dictates the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. d-nb.infoniscpr.res.in By calculating the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and various thermodynamic properties. For indole (B1671886) derivatives, DFT studies are commonly performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. niscpr.res.inresearchgate.net

Such studies on 5-Chloro-2-(p-tolyl)-1H-indole would yield its optimized 3D structure, providing precise bond lengths and angles. This optimized geometry is the basis for all further computational analyses. Furthermore, DFT is used to calculate the total energy, dipole moment, and heats of formation, which are crucial for assessing the molecule's stability and polarity. niscpr.res.in

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.comfiveable.me

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential and nucleophilicity.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity and electrophilicity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 1: Illustrative FMO Parameters for an Indole Derivative This table presents typical values that would be calculated for a molecule like this compound using DFT methods.

| Parameter | Energy (eV) | Implication |

| EHOMO | -5.8 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.6 | High kinetic stability and low chemical reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map uses a color scale to represent electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents neutral or non-polar regions.

For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative chlorine atom and the nitrogen atom of the indole ring, identifying them as potential sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the indole N-H proton. researchgate.netyoutube.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.orgnih.govmpg.de It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory.

This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) bonding or lone-pair orbital to an empty (acceptor) anti-bonding orbital. acs.org The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For this compound, NBO analysis could quantify the resonance within the indole ring and the electronic interactions between the indole core, the chloro substituent, and the p-tolyl group.

Table 2: Example of NBO Donor-Acceptor Interactions This table illustrates the type of hyperconjugative interactions that NBO analysis would reveal for the subject compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=C) | ~15-25 | Lone pair delocalization into the indole ring |

| π (C=C)indole | π* (C=C)tolyl | ~2-5 | π-system conjugation between rings |

| LP (Cl) | σ* (C-C) | ~0.5-1.5 | Weak hyperconjugation from chlorine lone pair |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. mdpi.comnih.govdost.gov.ph This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

After performing a docking simulation, the resulting ligand-protein complex is analyzed to understand the binding mode. This involves identifying the specific intermolecular interactions that stabilize the complex. nih.gov Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the indole N-H) and acceptors (like carbonyl oxygen or nitrogen atoms in amino acid residues).

Hydrophobic Interactions: Occur between non-polar parts of the ligand (e.g., the tolyl and phenyl rings) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: Aromatic rings, like the indole and p-tolyl groups, can stack with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Studies on similar indole derivatives have shown that the indole moiety often penetrates deep into hydrophobic pockets of receptor sites. nih.gov For this compound, docking simulations against a specific target (e.g., a kinase or receptor) would predict its binding orientation and affinity (docking score), while the binding mode analysis would reveal the key amino acid residues responsible for anchoring the compound in the active site. mdpi.com

Virtual Screening Approaches for Novel Active CompoundsNo virtual screening studies that have utilized this compound as a scaffold or starting point for the discovery of novel active compounds were found in the available literature.

To provide an article that is both thorough and scientifically accurate, it is imperative to rely on published and peer-reviewed research. In the case of "this compound," such specific computational studies appear to be absent.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a compound like 5-Chloro-2-(p-tolyl)-1H-indole, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are fundamental. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. While specific spectral data for this compound is not publicly available, the analysis of a related structure, 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid, illustrates the type of data obtained. mdpi.com For instance, the ¹H NMR spectrum would show distinct signals for the indole (B1671886) NH proton, aromatic protons on both the indole and p-tolyl rings, and the methyl group protons of the tolyl substituent. mdpi.com The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) are meticulously analyzed to piece together the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related 5-Chloro-Indole Derivative. mdpi.com (Data for 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid)

| Technique | Atom | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H NMR | Indole NH | 11.92 (s, 1H) | Singlet for the proton on the indole nitrogen. |

| Aromatic-H | 7.18-7.89 (m) | Multiple signals for protons on the aromatic rings. | |

| CH₂ | 4.49 (s, 2H) | Singlet for the methylene (B1212753) protons. | |

| COOH | 10.26 (s, 1H) | Singlet for the carboxylic acid proton. | |

| ¹³C NMR | C=O | 164.11 | Signal for the carbonyl carbon of the carboxylic acid. |

| Aromatic-C | 108.74-137.82 | Multiple signals for the carbons of the aromatic systems. | |

| CH₂ | 32.23-47.43 | Signals for the aliphatic methylene carbons. |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. For this compound (formula C₁₅H₁₂ClN), HRMS would be used to verify the experimental mass against the calculated theoretical mass, providing strong evidence for the compound's composition. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its structure. The resulting data would reveal the planarity of the indole ring, the torsion angle between the indole and the p-tolyl ring, and how the molecules arrange themselves in the solid state. While the specific crystal structure of this compound is not described in the available literature, data from other complex indole derivatives demonstrate the detailed information that can be obtained. For example, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed its crystal system, space group, and precise unit cell dimensions. mdpi.com

Table 2: Example of Crystallographic Data Obtained for a Substituted Indole Derivative. mdpi.com (Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.9308(2) Å |

| b = 10.9695(3) Å | |

| c = 14.7966(4) Å | |

| Unit Cell Angles | α = 100.5010(10)° |

| β = 98.6180(10)° | |

| γ = 103.8180(10)° | |

| Volume (V) | 900.07(5) ų |

Chromatographic Techniques for Purity Assessment and Isolation of Metabolites/Derivatives (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for isolating and identifying its metabolites or derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A solution of the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is pumped through at high pressure. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For substituted indoles, reversed-phase HPLC is commonly employed. nih.gov By analyzing the resulting chromatogram, the presence of impurities can be detected and quantified, typically by measuring the area under the peak corresponding to the main compound relative to the total area of all peaks. A highly specific normal-phase chromatographic system has been successfully used for the quantitation and purity evaluation of the related compound, 5-chlorooxindole. nih.gov

Table 3: Typical Parameters for Reversed-Phase HPLC Analysis of Substituted Indoles. nih.gov

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient with an acid modifier (e.g., formic acid) |

| Detection | UV-Vis Detector (typically at 254 nm or 280 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive detection and structural information provided by mass spectrometry. This hyphenated technique is particularly valuable for the isolation and identification of metabolites in complex biological matrices or derivatives from a reaction mixture. nih.gov After the components are separated by the LC system, they are introduced into the mass spectrometer, which determines their molecular weights. For further structural information, tandem mass spectrometry (LC-MS/MS) can be performed, where a specific ion (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. This fragmentation pattern serves as a molecular fingerprint that helps to identify the compound. nih.gov LC-MS-based metabolomics is a common tool for investigating the diversity of plant metabolites, including indole derivatives. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 5 Chloro 2 P Tolyl 1h Indole

Exploration of Novel Biological Targets for Indole-Based Compounds

The broad-ranging pharmacological activities of indole (B1671886) derivatives stem from their interaction with a diverse set of biological targets. rsc.org Future research into 5-Chloro-2-(p-tolyl)-1H-indole will likely focus on screening it against various targets implicated in a range of diseases. The 2-arylindole scaffold, in particular, has shown potent and wide-ranging pharmacological activity. benthamdirect.comnih.govresearchgate.net

Potential Therapeutic Areas and Targets:

Oncology: Cancer remains a primary area of focus for indole derivatives. Key targets for investigation could include:

Tubulin Polymerization: Many indole-containing compounds act as inhibitors of tubulin polymerization, a critical process for cell division, making them effective anticancer agents. acs.org The colchicine binding site on tubulin is a particularly promising target, as inhibitors binding here may be less susceptible to multidrug resistance mechanisms. acs.org

Protein Kinases (PKs): These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of cancer. Indole derivatives have been developed as inhibitors of various protein kinases. mdpi.com

DNA Topoisomerase: These enzymes are essential for managing DNA topology during replication and transcription. Indole derivatives have been synthesized and evaluated as DNA-binding agents and topoisomerase inhibitors. nih.gov

Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a logical target for treating hormone-dependent breast cancer. nih.gov Pharmacomodulation of indole series has led to compounds with high aromatase inhibitory activity. nih.gov

Inflammatory Diseases: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature an indole core, such as in Indomethacin. nih.govnih.gov Research could explore the potential of this compound and its derivatives as novel anti-inflammatory agents.

Infectious Diseases: The 2-arylindole scaffold has been associated with antibacterial and antifungal properties. nih.govresearchgate.net Investigations could target essential bacterial enzymes, such as bacterial histidine kinases, which play an important role in signal transduction. researchgate.net

The following table summarizes potential biological targets for indole-based compounds relevant to future studies on this compound.

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

| Oncology | Tubulin Polymerization | Established activity of indole derivatives as microtubule disruptors. acs.org |

| Protein Kinases (PKs) | Indole scaffold is a common feature in kinase inhibitors. mdpi.com | |

| DNA Topoisomerase | Potential for DNA intercalation and enzyme inhibition. nih.gov | |

| Aromatase | Known target for hormone-dependent cancers; indole derivatives show promise. nih.gov | |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Based on the structure of existing indole-based NSAIDs like Indomethacin. nih.gov |

| Infectious Diseases | Bacterial Histidine Kinase | A target for overcoming drug resistance in bacteria. researchgate.net |

Development of Advanced Catalytic Methods for its Synthesis and Functionalization